molecular formula C9H6N2O3 B13910040 2-Hydroxyquinoxaline-5-carboxylic acid

2-Hydroxyquinoxaline-5-carboxylic acid

Cat. No.: B13910040
M. Wt: 190.16 g/mol
InChI Key: CYJUMNKQPOHBMZ-UHFFFAOYSA-N
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Description

1,2-Dihydro-2-oxoquinoxaline-5-carboxylic acid is an organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydro-2-oxoquinoxaline-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with diethyl oxalate under acidic conditions. The reaction typically proceeds as follows:

    Reactants: o-Phenylenediamine and diethyl oxalate

    Conditions: Acidic medium, such as hydrochloric acid

    Temperature: Reflux conditions

    Product: 1,2-Dihydro-2-oxoquinoxaline-5-carboxylic acid

Industrial Production Methods

Industrial production of 1,2-Dihydro-2-oxoquinoxaline-5-carboxylic acid often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of flow chemistry techniques has gained popularity due to their ability to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-2-oxoquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione.

    Reduction: Reduction reactions can yield 1,2-dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinoxaline-2,3-dione

    Reduction: 1,2-Dihydroquinoxaline derivatives

    Substitution: Functionalized quinoxaline derivatives

Scientific Research Applications

1,2-Dihydro-2-oxoquinoxaline-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-2-oxoquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1,2-Dihydro-2-oxoquinoxaline-5-carboxylic acid can be compared with other quinoxaline derivatives, such as:

    Quinoxaline-2,3-dione: Known for its role as an intermediate in organic synthesis.

    1,2-Dihydroquinoxaline: Exhibits different chemical reactivity and biological activity.

    Quinoxaline-5,8-dicarboxylic acid: Used in the synthesis of coordination compounds and materials science.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

2-oxo-1H-quinoxaline-5-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-7-4-10-8-5(9(13)14)2-1-3-6(8)11-7/h1-4H,(H,11,12)(H,13,14)

InChI Key

CYJUMNKQPOHBMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)C=N2)C(=O)O

Origin of Product

United States

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